![molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9](/img/structure/B2449973.png)
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a derivative of biphenyl and quinoline, which are both aromatic organic compounds .
Synthesis Analysis
The synthesis of a new compound often involves reactions between different organic molecules. The exact process would depend on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
P-Acetylbiphenyl-Cl-DPQ has been synthesized and evaluated for its suitability in fabricating near UV OLEDs. Researchers have used vacuum vapor deposition to assess its performance. Key findings include:
- Emission Range : P-Acetylbiphenyl-Cl-DPQ can be used as a tunable emissive material, spanning from blue to near UV emission in OLEDs .
Environmental Applications
While not directly related to scientific research, it’s worth noting that biphenyl derivatives have been studied for their environmental impact. For instance, polychlorinated biphenyls (PCBs) were widely used in electrical equipment until their harmful effects were recognized. These compounds persist in the environment and can bioaccumulate, affecting ecosystems and human health .
Covalent Organic Frameworks (COFs)
P-Acetylbiphenyl-Cl-DPQ could potentially contribute to the development of two-dimensional COFs. These frameworks exhibit hierarchical porosity and find applications in gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .
Aggregation-Induced Emission (AIE)
The compound’s crystallization properties may enhance its brightness and efficiency in organic light-emitting diodes (OLEDs). Researchers have achieved over 10-fold improvement in brightness by annealing and forming nano-wire-shaped crystals. This could lead to improved OLED efficiency .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,8-dimethoxy-2-(4-phenylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQCASCMBHXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline |
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